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Executive Summary
SHR-A1811 is a third-generation, HER2-directed antibody-drug conjugate (ADC)

demonstrating significant promise in the treatment of a range of HER2-expressing solid tumors.

[1] Developed by Shanghai Hengrui Pharmaceutical Co., Ltd., this novel agent is engineered

with a favorable pharmacokinetic profile and a potent anti-tumor effect, even in tumors with low

HER2 expression.[2][3] SHR-A1811's design incorporates the monoclonal antibody

trastuzumab, a stable and cleavable linker, and a novel topoisomerase I inhibitor payload,

SHR169265.[2] A key design feature is its optimized drug-to-antibody ratio (DAR) of

approximately 6, which aims to balance efficacy and safety.[2][4] Preclinical and extensive

clinical studies have shown SHR-A1811 to have a manageable safety profile and robust anti-

tumor activity in heavily pretreated patient populations across various cancer types, including

breast, gastric, colorectal, and non-small cell lung cancer.[1][2]

Molecular Composition and Design
SHR-A1811 is a complex molecule meticulously designed for targeted drug delivery. Its

structure consists of three primary components:

Monoclonal Antibody: Trastuzumab, a well-characterized humanized IgG1 monoclonal

antibody that binds to the extracellular domain of the HER2 receptor.[2]
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Payload: SHR169265, a novel and potent topoisomerase I inhibitor. This payload was

specifically designed for improved membrane permeability, strong cytotoxicity, and faster

systemic clearance compared to deruxtecan's payload, DXd.[2][5]

Linker: A stable, cleavable peptide-based linker designed to securely attach the payload to

the antibody in circulation and release it efficiently within the target tumor cells.[2][6] This

linker contributes to the high plasma stability of the ADC, with less than 2% of the payload

released in human plasma after 21 days.[7]

A critical aspect of SHR-A1811's design is its drug-to-antibody ratio (DAR) of approximately 6.

[2][4] This was optimized to provide a balance between potent anti-tumor efficacy and a

favorable safety profile, distinguishing it from other HER2-targeting ADCs like T-DXd, which has

a DAR of 8.[2][4]

Mechanism of Action
The therapeutic action of SHR-A1811 is a multi-step process designed to selectively destroy

cancer cells expressing the HER2 receptor.
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Figure 1: Mechanism of Action of SHR-A1811
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Target Binding: SHR-A1811 circulates in the bloodstream and selectively binds to HER2

receptors on the surface of tumor cells.

Internalization: Following binding, the ADC-receptor complex is internalized into the cell via

endocytosis.

Payload Release: Inside the cell, the complex is trafficked to the lysosome, where enzymes

cleave the linker, releasing the active payload, SHR169265.[2]

Induction of Apoptosis: The released SHR169265 payload inhibits topoisomerase I, an

enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and

ultimately triggers programmed cell death (apoptosis).[2]

Bystander Effect: A key feature of SHR-A1811 is its potent bystander killing effect. The highly

permeable SHR169265 payload can diffuse out of the target cell and kill neighboring tumor

cells, regardless of their HER2 expression status.[2][4] This is particularly advantageous in

heterogenous tumors.

Preclinical Development
A series of preclinical studies were conducted to establish the pharmacologic profile and anti-

tumor activity of SHR-A1811.

In Vitro Studies
SHR-A1811 demonstrated HER2-dependent growth inhibition across a variety of breast and

gastric cancer cell lines.[2][7] The payload, SHR169265, showed approximately three times

more potent cell-killing activity than a DXd analog.[7] Furthermore, SHR169265 exhibited about

five times higher membrane permeability, which is consistent with the observed strong

bystander effect.[7] In a co-culture system of HER2-positive (SK-BR-3) and HER2-negative

(MDA-MB-468) cells, SHR-A1811 effectively killed both cell types, with an IC50 of 0.28 nM on

the HER2-negative cells.[7]

In Vivo Animal Studies
In multiple mouse xenograft models with varying levels of HER2 expression (high, moderate,

and low), SHR-A1811 led to dose-dependent tumor growth inhibition and, in some cases,
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tumor regression.[2][5] Its anti-tumor activity was found to be at least comparable to a

synthesized T-DXd biosimilar.[2]

Preclinical Safety and Pharmacokinetics
SHR-A1811 exhibited a favorable pharmacokinetic profile with good stability in the plasma of

different species.[2] Toxicology studies in cynomolgus monkeys established a highest non-

severely toxic dose (HNSTD) of 40 mg/kg, with the thymus identified as the main target organ.

[2][5] Notably, no deaths or lung lesions were observed at doses up to 70 mg/kg over 42 days,

suggesting a better safety profile concerning interstitial lung disease (ILD) compared to some

other ADCs.[7]

Clinical Development
SHR-A1811 has been evaluated in numerous clinical trials across a wide range of solid tumors,

demonstrating significant clinical activity.

Phase I First-in-Human Trial (NCT04446260)
This global, multicenter, first-in-human study enrolled 391 heavily pretreated patients with

advanced HER2-expressing or -mutated solid tumors.[1] The trial evaluated escalating doses

from 1.0 mg/kg to 8.0 mg/kg administered intravenously every 3 weeks.[1] The recommended

Phase II dose was determined to be 4.8 or 6.4 mg/kg for different tumor types.[8][9]

Table 1: Efficacy Results from Phase I Trial (NCT04446260)[1][8]
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Patient Cohort N
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Median
Duration of
Response
(DOR)

HER2-Positive

Breast Cancer
136 79.1% 20.0 months 23.6 months

HER2-Low

Breast Cancer
110 62.0% 11.0 months 12.2 months

Non-Breast Solid

Tumors
145 40.0% 3.4 - 8.5 months 15.2 months

All Patients 307 59.9% Not Reported Not Reported

Table 2: Key Safety Findings from Phase I Trial (NCT04446260)[1][8]

Adverse Event (AE) Any Grade Grade ≥3

Any Treatment-Related AE

(TRAE)
98.2% 63.2%

Decreased Neutrophil Count Not Reported 38.8%

Anemia 46.5% Not Reported

Decreased White Blood Cell

Count
Not Reported 22.8%

Nausea 48.2% Not Reported

Alopecia 40.2% 0.0%

Interstitial Lung Disease (ILD) 2.6% 0.8% (Grade 3)

HORIZON-Lung Study in NSCLC (NCT04818333)
This Phase 1/2 study evaluated SHR-A1811 in patients with pretreated, advanced HER2-

mutant non-small cell lung cancer (NSCLC).[10][11]
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Table 3: Efficacy in HER2-Mutant NSCLC (HORIZON-Lung)[4][10]

Metric Result

Objective Response Rate (ORR) 74.5%

Median Progression-Free Survival (PFS) 11.5 months

12-month PFS Rate 48.6%

Median PFS (with brain metastases) 11.3 months

12-month Overall Survival (OS) Rate 88.2%

The incidence of ILD was notably low at 8.5%, with only one case of grade 3 ILD.[4]

Neoadjuvant Trials in Breast Cancer
HR+/HER2-Low Breast Cancer (NCT05911958): This Phase II study is evaluating SHR-

A1811 as a neoadjuvant treatment.[12][13] In the first stage with 35 patients, the ORR was

74.3%.[12] All patients experienced a TRAE, with grade 3 or higher TRAEs occurring in

39.4% of patients, most commonly neutropenia and leukopenia.[13]

FASCINATE-N in HER2+ Breast Cancer (NCT05582499): This Phase II trial compared

neoadjuvant SHR-A1811 monotherapy, SHR-A1811 plus pyrotinib, and standard

chemotherapy.[14] The pathological complete response (pCR) rates were similar across all

three arms (63.2%, 62.5%, and 64.4%, respectively), indicating high efficacy for the ADC-

based regimens.[14]

Experimental Protocols
Detailed experimental protocols are critical for the replication and interpretation of research

findings.

Preclinical Study Workflow
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Figure 2: General Preclinical Evaluation Workflow for SHR-A1811

Bystander Killing Effect Assay: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g.,

MDA-MB-468) cells were co-cultured and treated with 10 nM of the ADC for 5 days. Cell
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numbers were then analyzed to determine the killing effect on the HER2-negative population.

[2]

Cynomolgus Monkey Toxicology Study: SHR-A1811 was administered intravenously every 3

weeks for a total of 5 doses. Clinical signs, body weight, food consumption, and clinical

pathology were monitored. Blood samples were collected to measure concentrations of the

ADC, total antibody, and free payload.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b12389919#discovery-and-development-of-shr-a1811
https://www.benchchem.com/product/b12389919#discovery-and-development-of-shr-a1811
https://www.benchchem.com/product/b12389919#discovery-and-development-of-shr-a1811
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12389919?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

